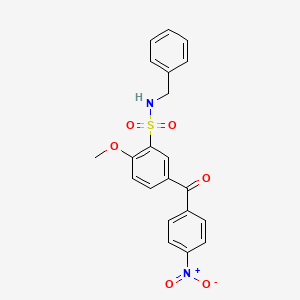![molecular formula C16H15NO3 B5129973 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as DOTAD, is a heterocyclic compound with a tricyclic structure. It belongs to the family of macrocyclic chelating agents, which are widely used in various fields of chemistry, biochemistry, and medicine. DOTAD has attracted significant attention due to its unique chemical and biological properties, making it a promising compound for various applications.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is based on its ability to bind to metal ions and form stable complexes. The chelating ability of 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is due to the presence of the macrocyclic ring, which provides a cavity for metal ion binding. Once formed, the metal-4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione complex can be used for various applications, such as catalysis, sensing, and imaging.
Biochemical and physiological effects:
4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have low toxicity and good biocompatibility, making it a promising compound for biomedical applications. Studies have shown that 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be used to target cancer cells by selectively binding to metal ions that are overexpressed in cancer cells. Additionally, 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used to target bacterial cells by binding to metal ions that are essential for bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its high affinity for metal ions, its stability, and its low toxicity. However, the limitations of using 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the use of 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in various fields of science. One potential application is its use in the development of metal-based drugs for cancer therapy. Another potential application is its use in the development of metal-based catalysts for organic synthesis. Additionally, 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be used in the development of metal-based sensors for environmental monitoring.
Conclusion:
In conclusion, 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound with unique chemical and biological properties. Its ability to chelate metal ions makes it useful in various fields of science, including chemistry, biochemistry, and medicine. Further research is needed to fully explore the potential applications of 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and to overcome its limitations.
Synthesemethoden
4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized through a multistep process involving cyclization, alkylation, and oxidation reactions. The first step involves the cyclization of 2,4-dimethylphenylacetonitrile with ethylene glycol to form the tricyclic intermediate. The intermediate is then alkylated with 1,2-dibromoethane to introduce the azamacrocyclic ring. Finally, the intermediate is oxidized with potassium permanganate to form 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its use as a chelating agent for metal ions. 4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has a high affinity for metal ions such as copper, zinc, and iron, making it useful in analytical chemistry and biochemistry. It has been used in the development of metal-based contrast agents for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-8-3-4-10(9(2)7-8)17-15(18)13-11-5-6-12(20-11)14(13)16(17)19/h3-7,11-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJIHYAZJOHNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
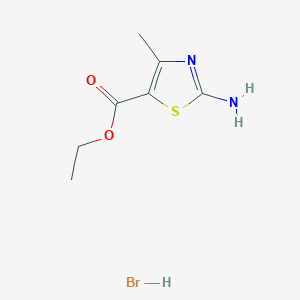
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
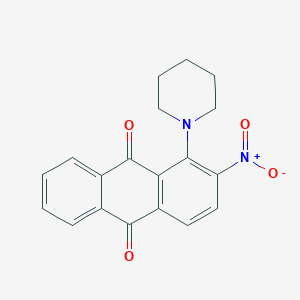
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
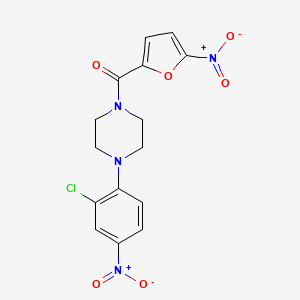
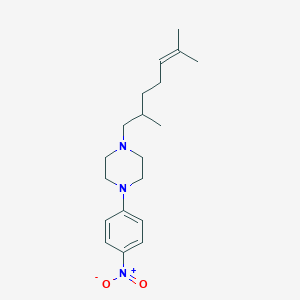
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
